molecular formula C27H22IN3O B11658797 2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4(3H)-one

2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11658797
M. Wt: 531.4 g/mol
InChI Key: MLMACBVIBHYQFW-FYWRMAATSA-N
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Description

2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an indole moiety, a quinazolinone core, and various substituents including iodine and methyl groups. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Quinazolinone Core Formation: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Substitution Reactions:

    Final Coupling: The final step involves the coupling of the indole moiety with the quinazolinone core under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in various organic transformations.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: This compound shares the indole moiety and exhibits similar biological activities.

    4-Benzoylphenoxy-1-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: Another compound with a similar indole structure and potential therapeutic applications.

Uniqueness

2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of substituents and the presence of both indole and quinazolinone moieties

Properties

Molecular Formula

C27H22IN3O

Molecular Weight

531.4 g/mol

IUPAC Name

2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C27H22IN3O/c1-17-8-11-20(12-9-17)31-26(29-24-14-10-19(28)16-23(24)27(31)32)15-13-21-18(2)30(3)25-7-5-4-6-22(21)25/h4-16H,1-3H3/b15-13+

InChI Key

MLMACBVIBHYQFW-FYWRMAATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=C(N(C5=CC=CC=C54)C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=C(N(C5=CC=CC=C54)C)C

Origin of Product

United States

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